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Compound of Interest

Compound Name: Quizalofop-ethyl

Cat. No.: B1680411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and

carcinogenicity profile of Quizalofop-ethyl, a selective post-emergence herbicide. The

information is compiled from international regulatory assessments and scientific studies to

support research and development activities.

Executive Summary
Quizalofop-ethyl has been extensively evaluated for its genotoxic and carcinogenic potential

through a battery of in vitro and in vivo assays. Regulatory bodies, including the U.S.

Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the

Food Safety Commission of Japan (FSCJ), have concluded that Quizalofop-ethyl is not

genotoxic in mammalian systems.[1][2][3] While some studies in plant systems have indicated

potential for chromosomal damage, these findings are not considered indicative of human risk

in the context of the comprehensive mammalian toxicology database.

Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential

at doses not associated with other toxicities.[3][4] The U.S. EPA has classified Quizalofop-
ethyl as "Category D - not classifiable as to human carcinogenicity." Liver and testicular effects

observed at high doses in rodent studies are considered the primary target organ toxicities and

are attributed to a non-genotoxic mode of action.
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Genotoxicity Studies
A comprehensive set of genotoxicity studies has been conducted on Quizalofop-ethyl and its

active R-enantiomer, Quizalofop-P-ethyl. The toxicological profiles of both are considered

similar. The standard battery of tests revealed no evidence of mutagenic or clastogenic activity

in mammalian systems.

In Vitro Studies
2.1.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, which assesses the potential of a substance to induce gene mutations in

bacteria, was consistently negative for Quizalofop-ethyl.

Table 1: Summary of Ames Test Results for Quizalofop-ethyl

Test System Strains
Concentration
Range

Metabolic
Activation (S9)

Result

Salmonella

typhimurium

TA98, TA100,

TA1535, TA1537

Up to 2500 µ

g/plate
With and Without Negative

Escherichia coli WP2 uvrA Not specified With and Without Negative

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To detect chemically induced gene mutations (point mutations) in multiple strains of

Salmonella typhimurium and Escherichia coli.

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA), which are sensitive

to different types of mutagens.

Methodology: The tester strains are exposed to various concentrations of Quizalofop-ethyl,
both in the presence and absence of a mammalian metabolic activation system (S9 mix,

typically derived from rat liver). The mixture is incorporated into a minimal agar medium

lacking the essential amino acid (histidine or tryptophan). The plates are incubated for 48-72

hours.
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Endpoint: The number of revertant colonies (colonies that have mutated back to a state

where they can synthesize the essential amino acid) is counted. A substance is considered

mutagenic if it causes a dose-dependent increase in the number of revertant colonies

compared to the solvent control.

Controls: A solvent (negative) control and known mutagens (positive controls, e.g., sodium

azide, 2-nitrofluorene, 2-anthramine) are run concurrently to ensure the validity of the test

system.
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Figure 1. Experimental workflow for the Ames Test.

2.1.2. In Vitro Mammalian Chromosomal Aberration Test

Quizalofop-ethyl did not induce structural or numerical chromosomal aberrations in cultured

mammalian cells.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results
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Test System
Concentration
Range

Metabolic
Activation (S9)

Result

Chinese Hamster

Ovary (CHO) cells
Up to 1000 µg/mL With and Without Negative

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

Purpose: To identify agents that cause structural or numerical damage to chromosomes in

cultured mammalian cells.

Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells,

which have a stable karyotype and are readily cultured.

Methodology: CHO cell cultures are exposed to at least three concentrations of Quizalofop-
ethyl for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a

longer duration (e.g., 24 hours) without S9. A mitotic arresting agent (e.g., Colcemid) is

added prior to harvesting to accumulate cells in the metaphase stage of mitosis.

Endpoint: Cells are harvested, fixed, and stained. Metaphase spreads are examined

microscopically for chromosomal aberrations, including chromatid and chromosome gaps,

breaks, deletions, and rearrangements (e.g., translocations, dicentrics). The percentage of

cells with aberrations is calculated.

Controls: Solvent (negative) and positive controls (e.g., Mitomycin C without S9,

Cyclophosphamide with S9) are included.

In Vivo Studies
2.2.1. Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test in mice showed that Quizalofop-ethyl does not induce

chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

Table 3: Summary of In Vivo Micronucleus Test Results
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Test System Species Route Dose Range Result

Bone Marrow Mouse Oral
Up to 1200

mg/kg/day
Negative

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

Purpose: To detect damage to chromosomes or the mitotic spindle in vivo by measuring the

frequency of micronuclei in developing erythrocytes.

Test System: Typically, male and female mice of a standard strain.

Methodology: Animals are administered Quizalofop-ethyl, usually via oral gavage or

intraperitoneal injection, at three dose levels. The highest dose is typically near the maximum

tolerated dose (MTD). Bone marrow is collected at appropriate time points after treatment

(e.g., 24 and 48 hours after a single administration).

Endpoint: Bone marrow smears are prepared and stained to differentiate between

polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of

micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least

2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as a measure of

cytotoxicity.

Controls: A vehicle (negative) control and a known clastogen (positive control, e.g.,

cyclophosphamide) are used.
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Figure 2. Experimental workflow for the in vivo Micronucleus Test.

Carcinogenicity Studies
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Long-term carcinogenicity bioassays in rodents have been conducted to evaluate the

carcinogenic potential of Quizalofop-ethyl. These studies did not demonstrate a carcinogenic

effect attributable to Quizalofop-ethyl under the tested conditions.

Table 4: Summary of Long-Term Carcinogenicity Studies

Species Duration NOAEL LOAEL Key Findings

Rat 2 years 0.9 mg/kg/day 3.7 mg/kg/day

No evidence of

carcinogenicity.

Systemic effects

included liver

and testicular

toxicity at higher

doses.

Mouse 18 months 1.4 mg/kg/day 11.4 mg/kg/day

No treatment-

related increase

in tumors.

Increased

incidence of liver

and ovarian

tumors at the

highest dose was

not considered

treatment-

related.

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Experimental Protocol: Long-Term Carcinogenicity Bioassay

Purpose: To assess the carcinogenic potential of a substance following long-term exposure

in animals.

Test System: Typically, rats and mice of standard laboratory strains (e.g., Sprague-Dawley

rats, CD-1 mice), with groups of at least 50 animals per sex per dose.
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Methodology: Animals are administered Quizalofop-ethyl daily, usually mixed in the diet, for

a significant portion of their lifespan (18 months for mice, 24 months for rats). At least three

dose levels plus a concurrent control group are used. The highest dose is selected to be a

maximum tolerated dose (MTD), which should induce minimal toxicity but not significantly

shorten the lifespan.

Endpoint: The study involves comprehensive monitoring of clinical signs, body weight, and

food consumption. At termination, a full necropsy is performed, and a wide range of tissues

are collected for histopathological examination. The incidence, type, and latency of tumors in

the treated groups are compared with the control group.

Controls: A concurrent control group receiving the vehicle (diet) without the test substance is

essential for comparison.

Mode of Action and Signaling Pathways
Genotoxicity
As Quizalofop-ethyl is considered non-genotoxic in mammals, there is no specific signaling

pathway for DNA damage attributed to it. For context, the diagram below illustrates a

generalized DNA damage response (DDR) pathway that is activated by genotoxic agents.
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Figure 3. Generalized DNA Damage Response (DDR) Pathway.

Non-Genotoxic Carcinogenesis (Rodent Liver)
The liver effects (hypertrophy and tumors at high doses) observed in some rodent studies with

aryloxyphenoxypropionate herbicides are often linked to a non-genotoxic mode of action

involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This

pathway is known to be quantitatively different and less responsive in humans, making the

relevance of rodent liver tumors via this mechanism to human health low.
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Figure 4. Proposed PPARα-mediated mode of action for liver effects.

Conclusion
The weight of evidence from a comprehensive battery of standardized genotoxicity assays

indicates that Quizalofop-ethyl does not pose a genotoxic risk to mammals. Long-term

bioassays in rodents have not identified a carcinogenic potential relevant to humans. The

primary toxicological concerns identified in animal studies are related to liver and testicular

effects at high dose levels, which are understood to occur via non-genotoxic mechanisms.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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